FOLFIRI Regimen

Description

Properties

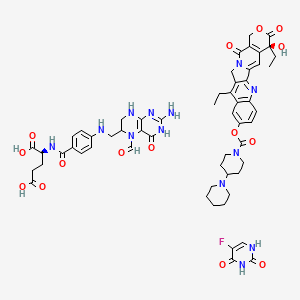

CAS No. |

1000669-05-5 |

|---|---|

Molecular Formula |

C57H64FN13O15 |

Molecular Weight |

1190.2 g/mol |

IUPAC Name |

(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;5-fluoro-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C33H38N4O6.C20H23N7O7.C4H3FN2O2/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;5-2-1-6-4(9)7-3(2)8/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);1H,(H2,6,7,8,9)/t33-;12?,13-;/m00./s1 |

InChI Key |

JYEFSHLLTQIXIO-SMNQTINBSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

FOLFIRI Regimen; FOLFIRI; 5-Fluorouracil mixture with Folinic acid and Irinotecan; |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the FOLFIRI-Induced DNA Damage Response Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

FOLFIRI, a combination chemotherapy regimen comprising 5-fluorouracil (5-FU), leucovorin, and irinotecan, is a cornerstone in the treatment of metastatic colorectal cancer. Its clinical efficacy is intrinsically linked to its ability to induce substantial DNA damage in rapidly proliferating cancer cells, thereby triggering the DNA Damage Response (DDR) and culminating in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the FOLFIRI-induced DDR, detailed experimental protocols for its investigation, and quantitative data to support further research and drug development in this critical area of oncology.

Core Mechanisms of FOLFIRI-Induced DNA Damage

The synergistic anti-tumor activity of FOLFIRI stems from the distinct yet complementary mechanisms of its components:

-

Irinotecan: A prodrug that is converted to its active metabolite, SN-38. SN-38 is a potent inhibitor of topoisomerase I (Top1), an enzyme essential for relaxing DNA supercoiling during replication and transcription.[1] By stabilizing the Top1-DNA cleavage complex, SN-38 prevents the re-ligation of single-strand breaks (SSBs).[2][3] The collision of replication forks with these stabilized complexes leads to the formation of highly cytotoxic DNA double-strand breaks (DSBs).[1]

-

5-Fluorouracil (5-FU): A pyrimidine analog that exerts its cytotoxic effects through two primary mechanisms.[4] Firstly, its metabolite fluorodeoxyuridine monophosphate (FdUMP) inhibits thymidylate synthase, leading to a depletion of thymidine triphosphate (dTTP) and subsequent uracil misincorporation into DNA. Secondly, 5-FU can be directly incorporated into both DNA and RNA, disrupting their normal function and integrity. The incorporation of fluoronucleotides into the DNA strand is a key driver of its cytotoxic effect.

-

Leucovorin (Folinic Acid): While not directly cytotoxic, leucovorin enhances the efficacy of 5-FU by stabilizing the binding of FdUMP to thymidylate synthase, thereby prolonging the inhibition of DNA synthesis.

The DNA Damage Response (DDR) Pathway Activated by FOLFIRI

The DNA lesions induced by FOLFIRI activate a complex and interconnected signaling network known as the DNA Damage Response (DDR). The primary aim of the DDR is to detect the damage, arrest the cell cycle to allow for repair, and if the damage is irreparable, initiate programmed cell death (apoptosis).

Key Signaling Cascades:

1. ATM-Chk2 and ATR-Chk1 Pathways:

The DDR is primarily orchestrated by two master kinases: Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).

-

ATM is predominantly activated by DSBs, the hallmark lesion of irinotecan. Once activated, ATM phosphorylates a plethora of downstream targets, including the checkpoint kinase 2 (Chk2).

-

ATR is activated by regions of single-stranded DNA (ssDNA), which can arise from stalled replication forks caused by 5-FU-induced DNA adducts or the processing of irinotecan-induced SSBs. ATR, in turn, phosphorylates and activates checkpoint kinase 1 (Chk1).

Both Chk1 and Chk2 are crucial for transducing the damage signal and enforcing cell cycle checkpoints, primarily at the G2/M transition, to prevent cells with damaged DNA from entering mitosis.

2. p53 Signaling:

The tumor suppressor protein p53 is a central player in the DDR, acting as a critical decision-maker between cell cycle arrest, senescence, and apoptosis. Following DNA damage, p53 is stabilized and activated through phosphorylation by ATM and ATR. Activated p53 functions as a transcription factor, upregulating the expression of genes involved in:

-

Cell Cycle Arrest: Notably, p21, a cyclin-dependent kinase (CDK) inhibitor that enforces G1/S and G2/M checkpoints.

-

Apoptosis: Pro-apoptotic proteins such as Bax and PUMA.

3. PARP and Base Excision Repair (BER):

Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the repair of SSBs through the Base Excision Repair (BER) pathway. Irinotecan-induced SSBs activate PARP, which recruits other repair factors to the site of damage. Inhibition of PARP can potentiate the effects of irinotecan by preventing the repair of SSBs, leading to their conversion into more lethal DSBs.

Data Presentation: Quantitative Effects of FOLFIRI

The following tables summarize quantitative data from various studies on the effects of FOLFIRI and its components on colorectal cancer (CRC) cell lines.

Table 1: Dose-Response of FOLFIRI Components in Colorectal Cancer Cell Lines

| Cell Line | Drug | IC50 (µM) | Exposure Time (h) | Reference |

| HT29 | 5-Fluorouracil | ~10-20 | 72 | |

| HCT116 | 5-Fluorouracil | ~5-15 | 72 | |

| SW620 | 5-Fluorouracil | ~20-50 | 72 | |

| DLD-1 | 5-Fluorouracil | ~15-30 | 72 | |

| HT29 | Irinotecan | ~39.84 | 24 | |

| SW620 | Irinotecan | ~96.86 | 24 | |

| SW480 | Irinotecan | Varies | 48 | |

| DLD-1 | Irinotecan | Varies | 48 |

Table 2: FOLFIRI-Induced Cell Cycle Arrest in Colorectal Cancer Cell Lines

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Time (h) | Reference |

| HT-29 | Control | ~55 | ~25 | ~20 | 24 | |

| HT-29 | 5-FU (100 µM) | ~40 | ~45 | ~15 | 24 | |

| DLD-1 | Control | ~60 | ~20 | ~20 | 24 | |

| DLD-1 | 5-FU (100 µM) | ~35 | ~50 | ~15 | 24 | |

| HT29 | Irinotecan + Radiation | - | - | Increased | 24 | |

| SW620 | Irinotecan + Radiation | - | - | Increased | 24 |

Table 3: FOLFIRI-Induced Apoptosis in Colorectal Cancer Cell Lines

| Cell Line | Treatment | % Apoptotic Cells | Assay | Time (h) | Reference |

| HCT-116 | FOLFIRI | 48.3 | CK18/Annexin V | 24 | |

| HCT-116 | FOLFIRI | 51.3 | CK18/Annexin V | 48 | |

| HCT-116 | FOLFIRI | 10.7 | CK18/Annexin V | 72 | |

| HT-29 | FOLFIRI | Increased | Annexin V/PI | - | |

| HCT116 | 5-FU | Varies | Annexin V/PI | 24, 48, 72 | |

| HT-29 | 5-FU | Varies | Annexin V/PI | 24, 48, 72 |

Mandatory Visualizations

Caption: FOLFIRI-induced DNA damage response pathway.

Caption: Experimental workflow for studying FOLFIRI-induced DDR.

Experimental Protocols

Detection of DNA Double-Strand Breaks by γH2AX Immunofluorescence Staining

Principle: Histone H2AX is rapidly phosphorylated at serine 139 (termed γH2AX) at the sites of DSBs. Immunofluorescence staining with an antibody specific for γH2AX allows for the visualization and quantification of DSB formation as distinct nuclear foci.

Protocol:

-

Cell Culture and Treatment: Seed colorectal cancer cells on coverslips in a 24-well plate and allow them to adhere. Treat the cells with the desired concentrations of FOLFIRI components for the specified duration.

-

Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Blocking: Wash three times with PBS and block non-specific antibody binding by incubating with 5% BSA in PBS for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., mouse monoclonal anti-γH2AX, diluted 1:200-1:800 in blocking solution) overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, diluted 1:200-1:1000 in blocking solution) for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.

-

Imaging and Quantification: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or Fiji. A cell is often considered positive if it contains ≥5 foci.

Analysis of DNA Strand Breaks by Comet Assay (Single-Cell Gel Electrophoresis)

Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under alkaline conditions, DNA with single- and double-strand breaks relaxes and migrates out of the nucleus during electrophoresis, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Protocol:

-

Cell Preparation: After FOLFIRI treatment, harvest the cells and prepare a single-cell suspension of approximately 1 x 10^5 cells/mL in ice-cold PBS.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a chilled lysis solution (containing high salt and detergent) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Apply a voltage of ~21-25 V for 20-30 minutes.

-

Neutralization and Staining: Gently remove the slides and wash with a neutralization buffer. Stain the DNA with a fluorescent dye such as SYBR Green I or propidium iodide.

-

Visualization and Analysis: Examine the slides using a fluorescence microscope. Capture images and analyze the comets using specialized software to quantify parameters such as percent tail DNA and tail moment.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Harvesting: Following FOLFIRI treatment, harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice or store at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 single-cell events. The resulting DNA content histogram can be analyzed using cell cycle analysis software to determine the percentage of cells in each phase.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells, which have lost membrane integrity.

Protocol:

-

Cell Preparation: After treatment with FOLFIRI, collect both floating and adherent cells. Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add fluorescently conjugated Annexin V (e.g., FITC-Annexin V) and propidium iodide.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour. The results will allow for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Western Blot Analysis of DDR Proteins

Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. This technique is crucial for examining the activation (e.g., phosphorylation) and levels of key DDR proteins such as ATM, ATR, Chk1, Chk2, p53, and the cleavage of PARP, a hallmark of apoptosis.

Protocol:

-

Protein Extraction: After FOLFIRI treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-ATM, anti-p-Chk1, anti-cleaved PARP) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system. The band intensities can be quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Conclusion

The FOLFIRI regimen induces a robust DNA damage response by creating a combination of single-strand breaks, double-strand breaks, and replication stress. This triggers a complex signaling cascade involving the ATM/ATR and p53 pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricacies of the FOLFIRI-induced DDR. A thorough understanding of these pathways is paramount for the development of novel therapeutic strategies aimed at enhancing the efficacy of FOLFIRI and overcoming mechanisms of drug resistance in colorectal cancer.

References

- 1. FOLFOXIRI Resistance Induction and Characterization in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bosterbio.com [bosterbio.com]

- 3. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Critical Role of Leucovorin in Enhancing FOLFIRI Efficacy: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

The FOLFIRI regimen, a cornerstone in the treatment of metastatic colorectal cancer, comprises three key agents: 5-fluorouracil (5-FU), irinotecan, and leucovorin (folinic acid). While 5-FU and irinotecan are the direct cytotoxic components, leucovorin plays a crucial, albeit indirect, role in potentiating the regimen's efficacy.[1][2][3][4] This technical guide provides an in-depth examination of the biochemical modulation of 5-FU by leucovorin, its impact on the this compound's therapeutic index, and the experimental methodologies used to elucidate these mechanisms.

Core Mechanism: Biochemical Modulation of 5-Fluorouracil

Leucovorin's primary function within the this compound is to enhance the cytotoxic activity of 5-FU through biochemical modulation.[5] 5-FU, a pyrimidine analog, exerts its anticancer effects by inhibiting thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidylate, which is essential for DNA synthesis and repair.

The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), binds to TS. However, this binding is reversible and may not be sufficient to induce sustained cancer cell death. Leucovorin, a reduced folate, is converted intracellularly into 5,10-methylenetetrahydrofolate. This metabolite acts as a cofactor, forming a stable ternary complex with FdUMP and TS. The formation of this stable complex leads to prolonged inhibition of TS, ultimately resulting in a "thymidine-less death" of cancer cells.

This synergistic interaction significantly increases the antitumor efficacy of 5-FU. Clinical trials have demonstrated that the combination of 5-FU and leucovorin leads to higher response rates and prolonged survival in patients with colorectal cancer compared to 5-FU monotherapy.

Impact on the this compound

In the context of FOLFIRI, leucovorin's enhancement of 5-FU's cytotoxicity is a critical component of the regimen's overall effectiveness. The combination of irinotecan, a topoisomerase I inhibitor, with 5-FU and leucovorin has consistently demonstrated improved survival and response rates compared to 5-FU/leucovorin alone in patients with metastatic colorectal cancer.

While leucovorin does not directly interact with irinotecan, its potentiation of 5-FU contributes to the multi-pronged attack on cancer cells that defines the this compound. However, it is important to note that this enhanced efficacy also comes with an increased risk of toxicities, including myelosuppression and gastrointestinal side effects like severe diarrhea and mucositis. Careful patient monitoring and dose adjustments are therefore essential.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials evaluating the efficacy of FOLFIRI and the contribution of its components.

Table 1: Efficacy of FOLFIRI vs. 5-FU/Leucovorin in Metastatic Colorectal Cancer

| Endpoint | FOLFIRI | 5-FU/Leucovorin | p-value | Reference |

| Response Rate | 41% - 66% | 34% - 41% | <0.05 | |

| Median Progression-Free Survival | 6.9 - 9.8 months | 6.9 months | <0.05 | |

| Median Overall Survival | 16.7 - 22.6 months | 16.7 months | <0.05 |

Table 2: Impact of Leucovorin Dose on 5-FU Efficacy

| Leucovorin Dose | Response Rate (5-FU + Leucovorin) | Response Rate (5-FU alone) | Reference |

| High-Dose | Superior to low-dose in some studies | ||

| Low-Dose | Significant survival advantage vs. 5-FU alone | 13.8% |

Experimental Protocols

The understanding of leucovorin's role in FOLFIRI is built upon a foundation of preclinical and clinical research. Below are detailed methodologies for key experiments.

In Vitro Assessment of Thymidylate Synthase Inhibition

Objective: To quantify the effect of leucovorin on the inhibition of thymidylate synthase (TS) by 5-FU metabolites in cancer cell lines.

Methodology:

-

Cell Culture: Human colorectal cancer cell lines (e.g., HT-29, HCT116) are cultured in appropriate media.

-

Drug Treatment: Cells are treated with varying concentrations of 5-FU, with and without the addition of leucovorin, for specific time periods.

-

Cell Lysis: After treatment, cells are harvested and lysed to extract cellular proteins.

-

TS Activity Assay: The activity of TS in the cell lysates is measured. A common method is the tritium release assay, which measures the conversion of [5-³H]dUMP to dTMP.

-

Data Analysis: The percentage of TS inhibition is calculated for each treatment condition and compared between groups with and without leucovorin.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the in vivo efficacy of FOLFIRI with and without leucovorin in a preclinical animal model.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: Human colorectal cancer cells are subcutaneously injected into the flanks of the mice.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment groups: vehicle control, irinotecan alone, 5-FU alone, 5-FU + leucovorin, irinotecan + 5-FU, and FOLFIRI (irinotecan + 5-FU + leucovorin). Drugs are administered according to a clinically relevant schedule.

-

Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary endpoint is often tumor growth inhibition or regression.

-

Toxicity Assessment: Animal body weight and general health are monitored as indicators of treatment-related toxicity.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood and tumor tissue samples can be collected at various time points to measure drug concentrations and assess target engagement (e.g., TS inhibition in tumor tissue).

Visualizations

Signaling Pathway: Leucovorin's Modulation of 5-FU Activity

Caption: Biochemical modulation of 5-FU by leucovorin.

Experimental Workflow: In Vitro TS Inhibition Assay

Caption: Workflow for assessing thymidylate synthase inhibition.

Logical Relationship: FOLFIRI Component Contributions to Efficacy

Caption: Contribution of each FOLFIRI component to overall efficacy.

Conclusion

Leucovorin is an indispensable component of the this compound, acting as a potent biochemical modulator of 5-FU. Its ability to stabilize the FdUMP-TS complex and prolong the inhibition of thymidylate synthase is a clear example of a successful drug synergy strategy in oncology. A thorough understanding of this mechanism is vital for researchers and clinicians working to optimize existing cancer therapies and develop novel treatment combinations. The experimental protocols and data presented in this guide provide a framework for further investigation into the intricate interplay of drugs within combination chemotherapy regimens.

References

- 1. cancerresearchuk.org [cancerresearchuk.org]

- 2. FOLFIRI for Colon and Colorectal Cancer | ChemoExperts [chemoexperts.com]

- 3. What is the FOLFIRI chemo regimen and how does it work? [drugs.com]

- 4. FOLFIRI - Wikipedia [en.wikipedia.org]

- 5. [The biochemical modulation of 5-fluorouracil by leucovorin] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of FOLFIRI: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

The FOLFIRI regimen, a cornerstone in the treatment of metastatic colorectal cancer, represents a complex interplay of pharmacokinetics (PK) and pharmacodynamics (PD). This technical guide provides an in-depth exploration of the absorption, distribution, metabolism, and excretion of FOLFIRI's constituent drugs—5-fluorouracil (5-FU), leucovorin, and irinotecan—and their subsequent effects on cellular pathways. By understanding these intricate processes, researchers can better devise strategies to optimize therapeutic efficacy and mitigate toxicity.

Pharmacokinetics of FOLFIRI Components

The clinical utility of FOLFIRI is profoundly influenced by the individual and combined pharmacokinetic profiles of its components. Large inter-patient variability in drug disposition is a well-documented challenge.[1]

Irinotecan

Irinotecan (CPT-11) is a prodrug that undergoes extensive metabolic activation and detoxification.[2] Its primary cytotoxic effect is mediated by its active metabolite, SN-38.

Metabolism: Irinotecan is primarily converted to SN-38 by carboxylesterases (CES), mainly CES1 and CES2, in the liver.[2] SN-38 is significantly more potent than its parent compound.[3] Subsequently, SN-38 is detoxified through glucuronidation by UDP-glucuronosyltransferase 1A1 (UGT1A1) to form the inactive SN-38 glucuronide (SN-38G).[2] Cytochrome P450 3A4 (CYP3A4) also plays a role in irinotecan metabolism, converting it to inactive metabolites.

Elimination: Irinotecan and its metabolites are eliminated through both renal and biliary excretion. Biliary excretion of SN-38 and SN-38G is a significant pathway.

Pharmacokinetic Parameters:

| Parameter | Irinotecan | SN-38 |

| Half-life (t½) | 5 - 27 hours | 6 - 30 hours |

| Clearance (CL) | 8 - 21 L/h/m² | - |

| Volume of Distribution (Vd) | 136 - 255 L/m² | - |

| Protein Binding | 65% | - |

Table 1: Summary of key pharmacokinetic parameters for irinotecan and its active metabolite, SN-38.

5-Fluorouracil (5-FU)

5-FU is an antimetabolite that disrupts DNA synthesis. Its pharmacokinetics are characterized by rapid elimination and non-linear kinetics.

Metabolism: The primary route of 5-FU metabolism is catabolism by dihydropyrimidine dehydrogenase (DPD) in the liver, leading to the formation of inactive metabolites. A smaller fraction is anabolized to its active forms, including fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase.

Elimination: The majority of a 5-FU dose is eliminated as metabolites in the urine.

Pharmacokinetic Parameters:

| Parameter | 5-Fluorouracil (5-FU) |

| Half-life (t½) | 8 - 20 minutes |

| Clearance (CL) | Exhibits saturable, non-linear kinetics |

| Oral Bioavailability | Erratic and variable |

Table 2: Summary of key pharmacokinetic parameters for 5-fluorouracil.

Leucovorin (Folinic Acid)

Leucovorin is a reduced folate that enhances the cytotoxic effect of 5-FU. It is administered as a racemic mixture of d- and l-isomers, with the l-isomer being the biologically active form.

Metabolism: The active l-isomer is rapidly converted to 5,10-methylenetetrahydrofolate (5,10-CH2THF), which stabilizes the binding of FdUMP to thymidylate synthase.

Pharmacokinetic Parameters:

| Parameter | l-Leucovorin | d-Leucovorin |

| Half-life (t½) | 31.6 ± 1.1 min | 451 ± 24 min |

| Metabolism | Converted to active metabolites | Not metabolized |

| Excretion | Urinary | Slowly excreted in urine |

Table 3: Summary of key pharmacokinetic parameters for the diastereoisomers of leucovorin.

Pharmacodynamics of FOLFIRI

The pharmacodynamic effects of FOLFIRI are a direct consequence of the mechanisms of action of its components, leading to the inhibition of DNA replication and repair, ultimately resulting in cancer cell death.

Irinotecan (via SN-38)

The active metabolite of irinotecan, SN-38, exerts its cytotoxic effect by inhibiting topoisomerase I.

Signaling Pathway:

Caption: Irinotecan's mechanism of action.

SN-38 binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. When the replication fork collides with this stabilized complex, it leads to the formation of lethal double-strand breaks, ultimately triggering apoptosis.

5-Fluorouracil and Leucovorin

5-FU, potentiated by leucovorin, primarily targets thymidylate synthase (TS), a key enzyme in the synthesis of thymidine, a necessary component of DNA.

Signaling Pathway:

Caption: 5-FU and Leucovorin's mechanism of action.

The active metabolite of 5-FU, FdUMP, forms a stable ternary complex with thymidylate synthase and the reduced folate 5,10-methylenetetrahydrofolate (derived from leucovorin). This complex inhibits the activity of TS, leading to a depletion of thymidylate, which in turn inhibits DNA synthesis and repair, causing cell death.

Experimental Protocols

Accurate assessment of FOLFIRI's pharmacokinetics and pharmacodynamics relies on robust experimental methodologies.

Quantification of Irinotecan, SN-38, and 5-FU in Plasma

Method: High-Performance Liquid Chromatography (HPLC) with fluorescence or tandem mass spectrometry (MS/MS) detection is the standard method for quantifying these compounds in biological matrices.

Workflow:

Caption: Workflow for drug quantification by HPLC.

Detailed Steps:

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation using organic solvents like acetonitrile or methanol. An internal standard is added for accurate quantification.

-

Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent is used to separate the analytes.

-

Detection and Quantification: The separated compounds are detected by a fluorescence detector or a mass spectrometer. The concentration of each analyte is determined by comparing its peak area to that of the internal standard and a standard curve.

Assessment of Topoisomerase I Inhibition

Method: DNA cleavage assays are commonly used to evaluate the ability of compounds like SN-38 to inhibit topoisomerase I.

Principle: This assay measures the accumulation of cleaved DNA fragments that result from the stabilization of the topoisomerase I-DNA complex by the inhibitor. Radiolabeled DNA substrates are incubated with topoisomerase I in the presence and absence of the inhibitor. The reaction products are then separated by gel electrophoresis and visualized by autoradiography.

Assessment of Thymidylate Synthase Inhibition

Method: The activity of thymidylate synthase can be determined by measuring the conversion of [5-³H]dUMP to [³H]₂O.

Principle: This assay relies on the release of tritium from the C-5 position of dUMP during its conversion to dTMP, a reaction catalyzed by thymidylate synthase. The amount of radioactivity released is directly proportional to the enzyme's activity. The inhibitory effect of FdUMP is assessed by measuring the reduction in tritium release in the presence of the inhibitor.

Conclusion

The this compound exemplifies the complexity of combination chemotherapy. A thorough understanding of the pharmacokinetics and pharmacodynamics of its individual components is crucial for optimizing treatment strategies. The large inter-individual variability in drug metabolism and response underscores the need for personalized medicine approaches, potentially guided by pharmacogenetic testing and therapeutic drug monitoring. Further research into the intricate molecular interactions of these drugs will continue to refine our ability to effectively utilize this important therapeutic combination in the fight against colorectal cancer.

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. Determination of thymidylate synthase activity in colon tumor tissues after treatment with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of FOLFIRI: A Technical Guide to a Cornerstone of Colorectal Cancer Therapy

Authored for Researchers, Scientists, and Drug Development Professionals

The FOLFIRI protocol, a combination chemotherapy regimen comprising folinic acid (leucovorin), 5-fluorouracil (5-FU), and irinotecan, represents a significant milestone in the treatment of metastatic colorectal cancer (mCRC). Its development marked a pivotal shift from monotherapy to combination strategies, substantially improving patient outcomes. This technical guide provides an in-depth exploration of the historical development of FOLFIRI, detailing the seminal clinical trials that established its efficacy and safety, the molecular mechanisms of its components, and the evolution of its use in clinical practice.

The Genesis of FOLFIRI: From 5-FU to Combination Chemotherapy

The story of FOLFIRI begins with the discovery of its foundational component, 5-fluorouracil (5-FU), in 1957. For decades, 5-FU remained the cornerstone of chemotherapy for colorectal cancer. A significant advancement came with the understanding that leucovorin, a derivative of folic acid, could potentiate the cytotoxic effects of 5-FU. This led to the development of various 5-FU/leucovorin combination regimens.

A key innovation in the administration of 5-FU and leucovorin was the "de Gramont" schedule, which utilized a combination of bolus and infusional 5-FU. This bimonthly regimen was found to be well-tolerated and effective.[1][2] The "modified de Gramont" regimen further refined this approach by delivering 5-FU as a single bolus followed by a 46-hour infusion, enhancing convenience for outpatient administration.[3] This infusional 5-FU/leucovorin backbone would become the foundation upon which FOLFIRI was built.

The next leap forward was the introduction of irinotecan, a topoisomerase I inhibitor. Irinotecan demonstrated significant antitumor activity in patients with 5-FU-refractory colorectal cancer.[4] Preclinical studies suggested a synergistic effect when irinotecan was combined with 5-FU, particularly when irinotecan was administered prior to 5-FU.[5] These findings laid the groundwork for the development of the FOLFIRI protocol.

Pivotal Clinical Trials: Establishing FOLFIRI as a Standard of Care

The efficacy and safety of the FOLFIRI regimen were established through a series of landmark clinical trials. These studies not only demonstrated the superiority of FOLFIRI over 5-FU/leucovorin alone but also defined its role in the management of mCRC, often in comparison or sequence with another key regimen, FOLFOX (5-FU, leucovorin, and oxaliplatin).

The Douillard et al. (2000) Trial: FOLFIRI vs. 5-FU/Leucovorin

A multicenter randomized trial published in The Lancet by Douillard and colleagues in 2000 was one of the first to definitively establish the benefit of adding irinotecan to a 5-FU/leucovorin regimen. This study compared irinotecan combined with fluorouracil and calcium folinate against fluorouracil and calcium folinate alone as a first-line treatment for metastatic colorectal cancer.

Experimental Protocol: Douillard et al. (2000)

-

Patient Population: 387 patients with previously untreated metastatic colorectal cancer.

-

Treatment Arms:

-

Irinotecan Group (n=199): Irinotecan plus 5-FU/leucovorin.

-

No-Irinotecan Group (n=188): 5-FU/leucovorin alone.

-

Note: Infusion schedules (weekly or every 2 weeks) were chosen by each participating center.

-

-

Primary Endpoints: Response rate and time to progression.

-

Secondary Endpoints: Response duration, overall survival, and quality of life.

Quantitative Data Summary: Douillard et al. (2000)

| Endpoint | Irinotecan + 5-FU/LV | 5-FU/LV Alone | p-value |

| Response Rate (evaluable patients) | 49% | 31% | <0.001 |

| Response Rate (intention-to-treat) | 35% | 22% | <0.005 |

| Median Time to Progression | 6.7 months | 4.4 months | <0.001 |

| Median Overall Survival | 17.4 months | 14.1 months | 0.031 |

Data sourced from Douillard JY, et al. Lancet. 2000.

The GERCOR Study (Tournigand et al., 2004): FOLFIRI vs. FOLFOX

The GERCOR phase III trial, published in the Journal of Clinical Oncology in 2004, was a landmark study that compared the sequential use of FOLFIRI and FOLFOX6 in patients with advanced colorectal cancer. This trial was crucial in establishing that both regimens were effective first-line options with distinct toxicity profiles.

Experimental Protocol: GERCOR Study (Tournigand et al., 2004)

-

Patient Population: Previously untreated patients with measurable metastatic colorectal cancer.

-

Treatment Arms:

-

Arm A (n=109): FOLFIRI followed by FOLFOX6 at disease progression.

-

Arm B (n=111): FOLFOX6 followed by FOLFIRI at disease progression.

-

-

This compound: Irinotecan 180 mg/m², l-leucovorin 200 mg/m² or dl-leucovorin 400 mg/m² as a 2-hour infusion, followed by a 5-FU bolus of 400 mg/m² and a 46-hour infusion of 2,400-3,000 mg/m², repeated every 2 weeks.

-

Primary Endpoint: Overall survival.

-

Secondary Endpoints: Progression-free survival (PFS) and response rate (RR) for first- and second-line therapies.

Quantitative Data Summary: GERCOR Study (Tournigand et al., 2004)

| Endpoint | FOLFIRI First-Line (Arm A) | FOLFOX6 First-Line (Arm B) | p-value |

| Median Overall Survival | 21.5 months | 20.6 months | 0.99 |

| Response Rate (First-Line) | 56% | 54% | Not Significant |

| Median PFS (First-Line) | 8.5 months | 8.0 months | 0.26 |

| Response Rate (Second-Line) | 4% (as second-line) | 15% (as second-line) | - |

| Median PFS (Second-Line) | 2.5 months (as second-line) | 4.2 months (as second-line) | - |

Data sourced from Tournigand C, et al. J Clin Oncol. 2004.

The GONO Trial (Falcone et al., 2007): FOLFOXIRI vs. FOLFIRI

The Gruppo Oncologico Nord Ovest (GONO) conducted a phase III trial comparing the triplet regimen FOLFOXIRI (FOLFIRI plus oxaliplatin) with FOLFIRI as a first-line treatment for metastatic colorectal cancer. The results, published in the Journal of Clinical Oncology in 2007, demonstrated the superior efficacy of the triplet combination, albeit with increased toxicity.

Experimental Protocol: GONO Trial (Falcone et al., 2007)

-

Patient Population: 244 patients with unresectable metastatic colorectal cancer, aged 18 to 75 years, with no prior chemotherapy for advanced disease.

-

Treatment Arms:

-

FOLFIRI Arm: Standard this compound.

-

FOLFOXIRI Arm: Irinotecan 165 mg/m², oxaliplatin 85 mg/m², leucovorin 200 mg/m², and 5-FU 3,200 mg/m² as a 48-hour continuous infusion, repeated every 2 weeks.

-

-

Primary Endpoint: Response rate.

-

Secondary Endpoints: Progression-free survival, overall survival, and R0 resection rate of metastases.

Quantitative Data Summary: GONO Trial (Falcone et al., 2007)

| Endpoint | FOLFIRI | FOLFOXIRI | p-value |

| Response Rate (Confirmed) | 34% | 60% | <0.0001 |

| R0 Resection Rate (All Patients) | 6% | 15% | 0.033 |

| Median Progression-Free Survival | 6.9 months | 9.8 months | 0.0006 |

| Median Overall Survival | 16.7 months | 22.6 months | 0.032 |

Data sourced from Falcone A, et al. J Clin Oncol. 2007.

Molecular Mechanisms of Action

The efficacy of the FOLFIRI protocol stems from the distinct and complementary mechanisms of action of its constituent drugs.

5-Fluorouracil and Leucovorin

5-FU is a pyrimidine analog that, once intracellularly converted to its active metabolite fluorodeoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase (TS). TS is a crucial enzyme in the synthesis of thymidine, a necessary component of DNA. The inhibition of TS by FdUMP leads to a depletion of thymidine, which in turn disrupts DNA synthesis and repair, ultimately inducing apoptosis in rapidly dividing cancer cells.

Leucovorin enhances the cytotoxic effect of 5-FU by stabilizing the binding of FdUMP to thymidylate synthase, thereby prolonging the inhibition of the enzyme.

Irinotecan

Irinotecan is a prodrug that is converted in the liver to its active metabolite, SN-38. SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme that relieves torsional strain in DNA during replication by creating transient single-strand breaks. SN-38 stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which, upon collision with the DNA replication fork, are converted into lethal double-strand breaks, ultimately triggering apoptosis.

Evolution and Future Directions

The establishment of FOLFIRI as a backbone therapy for mCRC has paved the way for further advancements. The combination of FOLFIRI with targeted agents, such as the anti-VEGF antibody bevacizumab and the anti-EGFR antibodies cetuximab and panitumumab (for RAS wild-type tumors), has further improved outcomes for patients. The FIRE-3 trial, for instance, compared FOLFIRI plus either cetuximab or bevacizumab in patients with KRAS exon 2 wild-type tumors, providing valuable data on the optimal combination in this patient population.

The development of the triplet regimen, FOLFOXIRI, as demonstrated in the GONO trial, offers a more intensive treatment option for select patients. Ongoing research continues to explore novel combinations and scheduling of FOLFIRI-based regimens, as well as the identification of predictive biomarkers to personalize therapy and optimize patient outcomes.

Conclusion

The historical development of the FOLFIRI protocol is a testament to the iterative process of clinical research in oncology. From the foundational discovery of 5-FU to the strategic combination with leucovorin and the subsequent addition of irinotecan, FOLFIRI has fundamentally changed the treatment landscape for metastatic colorectal cancer. The rigorous evaluation of this regimen in pivotal clinical trials has not only established its efficacy but also provided a framework for future innovations in combination chemotherapy and targeted therapy. As our understanding of the molecular drivers of colorectal cancer deepens, the principles learned from the development and evolution of FOLFIRI will undoubtedly continue to guide the development of more effective and personalized treatments.

References

- 1. ffcd.fr [ffcd.fr]

- 2. 75-Colorectal adjuvant de Gramont (fluorouracil and leucovorin) SUPERSEDED | eviQ [eviq.org.au]

- 3. A ‘modified de Gramont’ regimen of fluorouracil, alone and with oxaliplatin, for advanced colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancercareontario.ca [cancercareontario.ca]

- 5. FOLFIRI - Wikipedia [en.wikipedia.org]

FOLFIRI's Dual Impact: Remodeling the Tumor Microenvironment and Angiogenic Landscape

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The FOLFIRI regimen, a cornerstone in the treatment of metastatic colorectal cancer, comprises 5-fluorouracil (5-FU), leucovorin, and irinotecan.[1][2] While its primary cytotoxic effects on rapidly dividing cancer cells are well-established, a growing body of evidence reveals a more complex mechanism of action involving significant modulation of the tumor microenvironment (TME) and the intricate network of tumor angiogenesis.[3][4] The TME, a complex ecosystem of cancer cells, immune cells, stromal cells like cancer-associated fibroblasts (CAFs), and the extracellular matrix, plays a pivotal role in tumor progression, metastasis, and therapeutic response.[5] Similarly, angiogenesis, the formation of new blood vessels, is critical for supplying tumors with nutrients and oxygen.

This guide provides a detailed examination of the multifaceted effects of the FOLFIRI chemotherapy regimen on the TME and angiogenesis. We will dissect the immunomodulatory actions of its components, explore its influence on angiogenic signaling, present quantitative data from key studies, detail relevant experimental protocols, and visualize the underlying molecular pathways and workflows. Understanding these interactions is paramount for optimizing current therapeutic strategies and developing novel combination therapies to overcome treatment resistance.

Core Mechanisms of FOLFIRI Components

FOLFIRI's efficacy stems from the synergistic actions of its three components:

-

5-Fluorouracil (5-FU): An antimetabolite that, once intracellularly activated, disrupts DNA synthesis by inhibiting thymidylate synthase (TS) and compromises RNA integrity by being incorporated into RNA molecules.

-

Irinotecan: A prodrug that is converted to its active metabolite, SN-38. SN-38 is a potent inhibitor of topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication. Its inhibition leads to DNA strand breaks and subsequent cell death.

-

Leucovorin (Folinic Acid): A reduced folate that enhances the cytotoxic effect of 5-FU. It stabilizes the binding of 5-FU's active metabolite (FdUMP) to thymidylate synthase, leading to more prolonged and effective enzyme inhibition.

Impact on the Tumor Microenvironment (TME)

FOLFIRI does not merely target cancer cells in isolation; it actively remodels the TME, particularly the immune landscape. These effects are primarily driven by 5-FU and irinotecan.

Immunomodulatory Effects

FOLFIRI can shift the TME from an immunosuppressive to an immune-permissive state through several mechanisms:

-

5-FU and STING Pathway Activation: 5-FU has been shown to induce an anti-tumor immune response that is dependent on the cancer-cell-intrinsic cGAS-STING pathway. By causing DNA damage, 5-FU leads to the accumulation of cytosolic DNA fragments, which are sensed by cGAS. This triggers the STING pathway, culminating in the production of type I interferons (IFNs). These IFNs are crucial for remodeling the immune microenvironment by promoting the recruitment and activation of T cells while reducing the number of tumor-associated myeloid cells.

-

Irinotecan's Impact on Suppressive Immune Cells: Irinotecan can selectively deplete immunosuppressive cell populations within the TME. Studies have shown that it reduces the abundance of Foxp3+ regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). The reduction of these suppressive elements alleviates the brakes on the anti-tumor immune response, leading to enhanced proliferation and IFN-γ production by tumor-specific CD8+ T cells.

-

Macrophage Polarization: The TME is often rich in tumor-associated macrophages (TAMs), which typically exhibit a pro-tumoral M2 phenotype. Chemotherapy can influence macrophage polarization. While some studies suggest M2 macrophages can confer resistance to 5-FU, other analyses indicate that a higher proportion of M0 macrophages is associated with a better response to FOLFIRI-based treatments, highlighting the complex interplay between chemotherapy and myeloid cell function.

Impact on Cancer-Associated Fibroblasts (CAFs)

CAFs are a major component of the tumor stroma and are known to contribute to tumor progression and therapeutic resistance through various mechanisms, including remodeling the extracellular matrix and secreting growth factors. The interaction between FOLFIRI and CAFs is an emerging area of research. Some studies suggest that targeting CAFs could be a promising strategy to enhance the efficacy of chemotherapy. For instance, a preclinical study combining FOLFIRI with ProAgio, a molecule that targets integrin αvβ3 on CAFs and endothelial cells, resulted in a significant reduction in tumor weight compared to either treatment alone. This suggests that disrupting the supportive network provided by CAFs can sensitize tumors to FOLFIRI.

Impact on Angiogenesis

FOLFIRI's influence on angiogenesis is most prominently studied in the context of its combination with anti-angiogenic agents, such as bevacizumab (targets VEGF-A) or aflibercept (targets VEGF-A, VEGF-B, and PlGF). These combinations aim to simultaneously attack the tumor cells and cut off their blood supply. However, the tumor's angiogenic signaling is dynamic and can adapt to therapy, often leading to resistance.

Modulation of Angiogenic Factors

Treatment with FOLFIRI in combination with anti-angiogenic drugs leads to significant changes in the circulating levels of various pro-angiogenic factors.

-

Vascular Endothelial Growth Factor (VEGF): As the primary target of bevacizumab, free plasma VEGF levels often decrease significantly after treatment initiation. One study reported a significant reduction in VEGF plasma concentration just 15 days after starting a FOLFOXIRI plus bevacizumab regimen (P=0.016). Low post-treatment VEGF expression in tumor tissue has been shown to be a significant predictor of a positive therapeutic response.

-

Placental Growth Factor (PlGF) and Fibroblast Growth Factor (FGF): Tumors can evade VEGF blockade by upregulating alternative pro-angiogenic pathways. Increased plasma levels of PlGF and basic fibroblast growth factor (bFGF) are frequently observed in patients during or after treatment, suggesting a role in therapeutic resistance. In one study, while bFGF levels initially decreased, they were elevated at the time of disease progression. Conversely, another study found that an early increase in circulating FGF-2 levels was associated with improved overall survival in patients receiving FOLFIRI plus bevacizumab (24.8 vs 20.7 months, p=0.04), indicating a complex and potentially context-dependent role for this growth factor.

Quantitative Data on Angiogenic Markers

The following tables summarize quantitative findings on the modulation of key angiogenic factors in patients with metastatic colorectal cancer treated with FOLFIRI-based regimens.

Table 1: Changes in Circulating Angiogenic Factors During FOLFIRI-Based Therapy

| Factor | Regimen | Time Point | Observation | p-value | Reference |

| VEGF | GONO-FOLFOXIRI + Bevacizumab | Day 15 vs. Baseline | Significant reduction in plasma concentration | 0.016 | |

| VEGF | GONO-FOLFOXIRI + Bevacizumab | Day 155 vs. Baseline | Significantly lower plasma levels | 0.001 | |

| PlGF | GONO-FOLFOXIRI + Bevacizumab | During Treatment | Increased levels compared to baseline | N/A | |

| bFGF | FOLFIRI + Bevacizumab | After 1 Cycle | Mean level decreased | N/A | |

| bFGF | FOLFIRI + Bevacizumab | At Progression | Elevated levels | N/A | |

| FGF-2 | FOLFIRI + Bevacizumab | Early Increase vs. Decrease | Improved Median OS (24.8 vs 20.7 months) | 0.04 |

Table 2: Angiogenic Markers as Prognostic Indicators

| Factor | Regimen | Patient Cohort | Finding | p-value | Reference |

| VEGF-A | Aflibercept + FOLFIRI | VEGF-A < 1941 pg/mL vs. ≥ 1941 pg/mL | Longer Median PFS (9 vs. 4 months) | N/A | |

| VEGF-A | Aflibercept + FOLFIRI | VEGF-A < 1941 pg/mL vs. ≥ 1941 pg/mL | Longer Median OS (19 vs. 8 months) | < 0.001 | |

| VEGF-D | FOLFIRI + Bevacizumab | High VEGF-D vs. Low VEGF-D | Shorter PFS and OS in high VEGF-D group | 0.08 (PFS) |

Experimental Protocols

The analysis of FOLFIRI's impact on the TME and angiogenesis relies on a variety of sophisticated laboratory techniques. Below are detailed methodologies for key cited experiments.

Protocol 1: Immunophenotyping of Tumor-Infiltrating Immune Cells by Flow Cytometry

This protocol is used to quantify different immune cell populations within the tumor.

-

Objective: To determine the counts and proportions of immune cell subsets (e.g., CD8+ T cells, Tregs, MDSCs, Macrophages) in tumor tissue following FOLFIRI treatment.

-

Methodology:

-

Tumor Dissociation: Freshly harvested tumors are mechanically minced and then enzymatically digested (e.g., using a cocktail of collagenase, dispase, and DNase) to obtain a single-cell suspension.

-

Cell Staining: The single-cell suspension is incubated with a cocktail of fluorescently-labeled antibodies specific for cell surface and intracellular markers. A typical panel might include:

-

CD45: To identify all hematopoietic cells.

-

CD3, CD4, CD8: To identify T cell subsets.

-

FoxP3: To identify regulatory T cells (requires intracellular staining).

-

CD11b, Gr-1/Ly6G: To identify myeloid-derived suppressor cells.

-

F4/80, CD86, CD206: To identify and phenotype macrophages (M1/M2).

-

-

Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer. For each cell, the instrument measures light scatter and the intensity of fluorescence for each antibody used.

-

Data Analysis: The data is analyzed using specialized software. Cells are first "gated" based on scatter properties to exclude debris and doublets. Subsequently, specific immune populations are identified and quantified based on their unique marker expression (e.g., CD45+ cells are first identified, then gated for CD3+ T cells, which are further divided into CD4+ and CD8+ subsets).

-

Protocol 2: Measurement of Circulating Angiogenic Factors by ELISA

This protocol is used to measure the concentration of soluble factors in patient blood samples.

-

Objective: To quantify plasma levels of angiogenic proteins like VEGF-A, PlGF, and FGF-2 at different time points during FOLFIRI therapy.

-

Methodology:

-

Sample Collection & Preparation: Whole blood is collected from patients at baseline, during treatment cycles, and at the time of disease progression. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

ELISA Procedure: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) is performed using commercial kits specific for each factor.

-

A microplate is pre-coated with a capture antibody specific for the target protein (e.g., anti-VEGF-A).

-

Patient plasma samples and standards (known concentrations of the protein) are added to the wells and incubated. The target protein binds to the capture antibody.

-

After washing, a biotinylated detection antibody, also specific for the target protein, is added.

-

Following another wash, an enzyme-linked conjugate (e.g., Streptavidin-HRP) is added, which binds to the detection antibody.

-

A substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of target protein in the sample.

-

-

Data Acquisition & Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength. A standard curve is generated by plotting the absorbance values for the standards against their known concentrations. The concentration of the angiogenic factor in each patient sample is then determined by interpolating its absorbance value on the standard curve.

-

Conclusion

The this compound's impact extends far beyond its direct cytotoxic effects on tumor cells. It is a potent modulator of the tumor microenvironment and the angiogenic balance. By triggering immunogenic cell death via the STING pathway and reducing immunosuppressive T-regs and MDSCs, FOLFIRI can foster a more effective anti-tumor immune response. Concurrently, its use, particularly with anti-angiogenic agents, profoundly alters the landscape of circulating angiogenic factors. While this can effectively choke off the tumor's blood supply, it also drives the evolution of resistance through the upregulation of alternative pathways involving factors like PlGF and bFGF.

For researchers and drug development professionals, these insights underscore the necessity of viewing chemotherapy through a broader, more holistic lens. Future strategies should focus on rational combinations that can further exploit the immunomodulatory effects of FOLFIRI while preemptively targeting the angiogenic escape pathways that lead to resistance. Monitoring the dynamic changes in both the immune and angiogenic profiles of patients during treatment will be critical for personalizing therapy and improving outcomes for individuals with metastatic colorectal cancer.

References

- 1. Five-Gene Expression Signature Associated With Acquired FOLFIRI Resistance and Survival in Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Data Driven Mathematical Model of FOLFIRI Treatment for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of the Tumor Microenvironment and Treatment Strategies in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Molecular Synergy of FOLFIRI in Gastrointestinal Cancers

For Researchers, Scientists, and Drug Development Professionals

The FOLFIRI regimen, a cornerstone in the treatment of gastrointestinal (GI) cancers, particularly metastatic colorectal cancer, is a combination chemotherapy comprising 5-Fluorouracil (5-FU), Leucovorin (folinic acid), and Irinotecan.[1][2] Its efficacy stems not from the simple addition of individual drug actions but from a complex and potent synergistic interplay at the molecular level. This guide dissects the core mechanisms driving this synergy, providing detailed pathways, quantitative data, and the experimental protocols used to elucidate them.

Individual Components and Their Primary Mechanisms

Understanding the synergy of FOLFIRI begins with the mechanism of each of its components.

-

5-Fluorouracil (5-FU): A pyrimidine analog that primarily functions as an antimetabolite.[1][2] Its active metabolite, fluorodeoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase (TS), a critical enzyme in the synthesis of thymidine, a necessary component of DNA.[3] This leads to a depletion of deoxythymidine triphosphate (dTTP) pools, inhibiting DNA synthesis and repair. 5-FU can also be incorporated into RNA, disrupting its function.

-

Leucovorin (Folinic Acid): Leucovorin itself is not a chemotherapy drug. Its role is to enhance the cytotoxic effects of 5-FU. It does this by stabilizing the binding of FdUMP to thymidylate synthase, thereby prolonging the inhibition of the enzyme and enhancing the disruption of DNA synthesis.

-

Irinotecan (CPT-11): A prodrug that is converted in vivo to its active metabolite, SN-38. SN-38 is a potent inhibitor of topoisomerase I (TOP1), a nuclear enzyme that alleviates torsional strain in DNA during replication and transcription by creating single-strand breaks. SN-38 traps the TOP1-DNA covalent complex, leading to the accumulation of single-strand breaks which, upon collision with the DNA replication fork, are converted into highly cytotoxic double-strand breaks (DSBs).

The Core Synergy: A Convergent Assault on DNA Integrity

The synergy between Irinotecan and 5-FU is highly sequence-dependent, with preclinical and in vivo studies demonstrating that the optimal therapeutic effect is achieved when Irinotecan is administered 24 hours before 5-FU. This schedule-dependence is rooted in the molecular crosstalk between their mechanisms of action.

The central hypothesis of FOLFIRI synergy involves a two-pronged attack:

-

Irinotecan Primes the Cancer Cells: The administration of Irinotecan (and its conversion to SN-38) leads to the formation of TOP1-DNA cleavage complexes (TOP1cc). This initial damage triggers a cellular response, recruiting cells into the S phase of the cell cycle to repair the DNA.

-

5-FU Delivers the Decisive Blow: The subsequent administration of 5-FU (potentiated by Leucovorin) inhibits thymidylate synthase, leading to a critical depletion of the dTTP pools necessary for DNA repair. This action has two synergistic consequences:

-

It prevents the repair of the SN-38-induced single-strand breaks, leading to their conversion into lethal double-strand breaks as the cell attempts to proceed through S-phase.

-

The imbalanced nucleotide pools further enhance the cytotoxicity of 5-FU itself.

-

This sequence-dependent interaction transforms sublethal damage from each agent into a potent cytotoxic event, overwhelming the cancer cell's DNA damage response (DDR) pathways and driving it towards apoptosis.

The Role of the DNA Damage Response (DDR) Pathway and Apoptosis

The extensive DNA damage caused by FOLFIRI activates the cell's complex DNA Damage Response (DDR) network. Key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated in response to DSBs and stalled replication forks, respectively. These kinases initiate signaling cascades that arrest the cell cycle, providing time for repair.

However, the synergistic action of FOLFIRI is designed to inflict damage that is beyond the repair capacity of the cell. The inhibition of DNA synthesis by 5-FU prevents the DDR pathway from effectively repairing the irinotecan-induced breaks. This sustained and irreparable damage serves as a powerful signal for the initiation of programmed cell death, or apoptosis. The this compound can induce caspase-dependent apoptosis through pathways involving p53 and the subsequent activation of Caspase-3.

Quantitative Data on FOLFIRI Synergy

The synergistic interaction between irinotecan and 5-FU has been quantified in numerous preclinical studies. The most compelling evidence comes from in vivo studies using xenograft models, which demonstrate the importance of the administration sequence.

| Model System | Drug Sequence | Efficacy Metric | Result | Reference |

| Rat Colon Carcinoma | CPT-11 simultaneous with FUra | Complete Tumor Regression | 62% | |

| Rat Colon Carcinoma | FUra 24h before CPT-11 | Complete Tumor Regression | 38% | |

| Rat Colon Carcinoma | CPT-11 24h before FUra | Complete Tumor Regression | 95% | **** |

| HCT-8 Human Xenograft | Irinotecan concurrent with FUra | Cure Rate | <20% | |

| HCT-8 Human Xenograft | Irinotecan 24h before FUra | Cure Rate | 80% | **** |

| FaDu Human Xenograft | Irinotecan concurrent with FUra | Cure Rate | 60% | |

| FaDu Human Xenograft | Irinotecan 24h before FUra | Cure Rate | 100% | **** |

Table 1: In Vivo Quantitative Data Demonstrating Sequence-Dependent Synergy. CPT-11: Irinotecan; FUra: 5-Fluorouracil.

Key Experimental Protocols

The following are standardized methodologies for assessing drug synergy in a preclinical setting.

A. Cell Viability and Synergy Assay (Dose-Response Matrix)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) for each drug and to quantify synergy over a range of concentrations.

-

Cell Seeding: Plate GI cancer cells (e.g., HCT-116, HT-29) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.

-

Drug Preparation: Prepare serial dilutions of 5-FU and SN-38 (the active metabolite of Irinotecan).

-

Treatment: Treat cells with a matrix of drug concentrations, including single-agent controls and combination treatments. For sequence-dependent studies, add SN-38 first, incubate for 24 hours, remove the medium, and then add 5-FU-containing medium.

-

Incubation: Incubate the treated cells for a defined period, typically 72 hours.

-

Viability Assessment: Measure cell viability using a metabolic assay such as the RealTime-Glo™ MT Cell Viability Assay or a standard MTT/MTS assay.

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition relative to untreated controls.

-

Determine the IC50 value for each drug alone.

-

Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

B. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis following drug treatment.

-

Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 1.8x10^5 cells/well) and treat with the FOLFIRI components (e.g., IC50 concentrations determined previously) for 24, 48, and 72 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive / PI-negative cells: Early apoptotic

-

Annexin V-positive / PI-positive cells: Late apoptotic/necrotic

-

Annexin V-negative / PI-positive cells: Necrotic

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by the treatment compared to controls.

Conclusion

The clinical success of the this compound is a clear example of rational drug combination based on profound molecular synergy. By sequentially targeting topoisomerase I with irinotecan and then crippling the DNA synthesis and repair machinery with 5-FU/leucovorin, FOLFIRI creates a scenario of catastrophic and irreparable DNA damage. This overwhelming genetic insult pushes cancer cells past the point of no return, leading to efficient induction of apoptosis. Understanding these intricate molecular interactions is paramount for researchers aiming to develop novel, even more effective combination therapies for gastrointestinal and other cancers.

References

Methodological & Application

Application Notes: In Vitro FOLFIRI Treatment Protocol for Colon Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction:

FOLFIRI is a combination chemotherapy regimen widely used in the treatment of metastatic colorectal cancer.[1] The acronym stands for Folinic acid (Leucovorin), 5-Fluorouracil (5-FU), and Irinotecan.[2][1] Understanding the cellular and molecular response to this regimen is crucial for developing more effective therapeutic strategies. In vitro studies using colon cancer cell lines are fundamental for investigating the mechanisms of action, identifying biomarkers of response and resistance, and screening novel drug combinations. Irinotecan's active metabolite, SN-38, is 100 to 1000 times more potent than its parent compound and is often used in in vitro studies to bypass the need for metabolic activation.

These application notes provide a comprehensive guide to performing in vitro FOLFIRI treatment on colon cancer cell lines, including recommended cell lines, drug concentrations, and detailed protocols for assessing cellular outcomes.

Recommended Cell Lines and Culture Conditions

A variety of human colorectal cancer cell lines are commonly used to model the heterogeneity of the disease. The choice of cell line can significantly impact experimental outcomes.

Commonly Used Colon Cancer Cell Lines:

-

HT-29: A well-characterized adenocarcinoma cell line.

-

HCT-116: A colorectal carcinoma cell line known for its use in drug sensitivity studies.

-

CaCo-2: A human colorectal adenocarcinoma cell line that can differentiate to form polarized epithelial monolayers.

-

SW480 & SW1222: Cell lines derived from primary and metastatic colon adenocarcinoma, respectively.

-

KM12SM & KM12L4a: Highly metastatic derivatives of the KM12C parental cell line.

General Culture Conditions:

-

Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Passage cells upon reaching 80-90% confluency.

FOLFIRI Drug Preparation and Concentrations

For in vitro studies, Irinotecan is often substituted with its active metabolite, SN-38 . Leucovorin (folinic acid) is used to enhance the cytotoxic effects of 5-FU.

Stock Solutions:

-

5-Fluorouracil (5-FU): Prepare a stock solution in DMSO.

-

SN-38: Prepare a stock solution in DMSO.

-

Leucovorin (Folinic Acid): Prepare a stock solution in water or PBS.

Working Concentrations: The optimal concentration for each drug can vary significantly between cell lines. It is crucial to perform dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀) for each drug individually and in combination.

| Drug Component | Cell Line | Reported IC₅₀ / Concentration Range | Treatment Duration | Reference |

| SN-38 | CT26 (murine colon) | 20.4 nmol/L | 48 hours | |

| SN-38 | Various PDX Cultures | 0.0034 µM - 0.53 µM | 3 days | |

| SN-38 | HT-29 | IC₅₀ ~0.032 µg/mL | Not specified | |

| 5-FU | Pancreatic Organoids | IC₅₀ ~18–96 µM | 72 hours | |

| 5-FU + SN-38 | HT-29 & HCT-116 | Synergistic effects observed with sequential treatment (SN-38 first) | 24-72 hours | |

| FOLFIRI | HT-29 & CaCo-2 | Varied sensitivity observed between cell lines | Not specified |

Note: The concentrations provided are starting points. Researchers should optimize these for their specific cell lines and experimental conditions.

Experimental Workflow for In Vitro FOLFIRI Treatment

A typical workflow involves cell seeding, drug treatment, and subsequent analysis of cellular endpoints like viability, apoptosis, and cell cycle progression.

Caption: General experimental workflow for in vitro FOLFIRI treatment and analysis.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Include wells with medium only as a blank control.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

Drug Treatment: Add 100 µL of medium containing the desired concentrations of FOLFIRI components to the wells. Include untreated and single-agent controls.

-

Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add MTT Reagent: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubate: Incubate the plate for 4 hours in a humidified atmosphere.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently mix and leave the plate at room temperature in the dark for at least 2 hours. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Seed 1-5 x 10⁵ cells in appropriate culture plates, treat with FOLFIRI as described previously, and include vehicle-treated negative controls.

-

Cell Collection: After treatment, collect both floating (apoptotic) and adherent cells (using trypsin). Combine them and centrifuge at ~300-600 x g for 5 minutes.

-

Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer.

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution to the cell suspension.

-

Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

-

Dilution & Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry. Do not wash cells after adding PI.

Interpretation of Results:

-

Annexin V (-) / PI (-): Healthy cells.

-

Annexin V (+) / PI (-): Early apoptotic cells.

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent dye that intercalates with double-stranded DNA in a stoichiometric manner. The fluorescence intensity emitted is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases. RNase treatment is necessary to avoid staining of double-stranded RNA.

Protocol:

-

Cell Treatment & Collection: Treat and collect approximately 1 x 10⁶ cells as described for the apoptosis assay.

-

Washing: Wash cells with cold PBS and centrifuge.

-

Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 1-2 hours at 4°C (or overnight).

-

Washing: Centrifuge the fixed cells and wash once with cold PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature or 37°C, protected from light.

-

Analysis: Analyze the samples by flow cytometry. The data will be displayed as a histogram of fluorescence intensity, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.

FOLFIRI Mechanism of Action

The components of FOLFIRI target different aspects of DNA replication and repair, leading to cell cycle arrest and apoptosis.

-

5-Fluorouracil (5-FU): As an antimetabolite, it primarily inhibits thymidylate synthase (TS), an enzyme crucial for DNA synthesis and repair. This leads to a depletion of thymidine, causing "thymineless death."

-

Irinotecan (SN-38): SN-38 is a potent inhibitor of Topoisomerase I. By stabilizing the Topoisomerase I-DNA covalent complex, it prevents the re-ligation of DNA strands, leading to double-strand breaks during DNA replication.

-

Leucovorin (Folinic Acid): It enhances the effect of 5-FU by stabilizing the binding of 5-FU's active metabolite (FdUMP) to thymidylate synthase, thereby increasing its inhibitory effect.

Studies have shown that pretreatment with SN-38 can suppress TS protein expression, suggesting a synergistic effect when followed by 5-FU treatment. This sequence-dependent synergy is a key consideration for in vitro experimental design.

Caption: Simplified signaling pathway for the FOLFIRI mechanism of action.

References

Application Notes and Protocols for Establishing FOLFIRI-Resistant Colorectal Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of resistance to chemotherapy is a major obstacle in the successful treatment of colorectal cancer (CRC). The FOLFIRI regimen, a combination of 5-fluorouracil (5-FU) and irinotecan, is a standard first-line treatment for metastatic CRC. However, a significant number of patients either do not respond or develop resistance to this therapy. To investigate the underlying molecular mechanisms of FOLFIRI resistance and to develop novel therapeutic strategies to overcome it, robust and well-characterized in vitro models are essential. These application notes provide detailed protocols for the establishment and characterization of FOLFIRI-resistant colorectal cancer cell lines.

Data Presentation: Quantitative Analysis of FOLFIRI Resistance

The following tables summarize the half-maximal inhibitory concentration (IC50) values for parental and FOLFIRI-resistant colorectal cancer cell lines, providing a quantitative measure of the acquired resistance. The Resistance Index (RI) is calculated as the ratio of the IC50 of the resistant cells to the IC50 of the parental cells.

Table 1: IC50 Values for 5-Fluorouracil (5-FU) in Parental and Resistant CRC Cell Lines

| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) | Reference |

| HCT116 | 4.3 | 37-fold increase from parental | >37 | [1] |

| HT-29 | 5.17 (Irinotecan) | 15.8 (Irinotecan) | 3.06 (Irinotecan) | [2] |

| SW620 | 4 | Not Specified | Not Specified | [1] |

Table 2: IC50 Values for Irinotecan in Parental and Resistant CRC Cell Lines